Isohexadecene

Description

Contextualizing Branched Alkanes within Contemporary Chemical Science

Branched alkanes, as a class of hydrocarbons, hold a significant position in modern chemical science due to their distinct physical and chemical properties compared to their linear counterparts. makingcosmetics.com Alkanes, in general, are saturated hydrocarbons and are considered the simplest organic compounds. google.com They are broadly categorized into linear straight-chain alkanes, branched alkanes, and cycloalkanes. google.com The introduction of branching along a carbon chain fundamentally alters the molecule's spatial arrangement, which in turn influences properties such as boiling point, viscosity, and reactivity. makingcosmetics.com

In contemporary research, branched alkanes are crucial in fields ranging from fuel science to materials chemistry. For instance, the degree of branching in alkanes is a critical determinant of the octane (B31449) rating of gasoline, with highly branched structures exhibiting better combustion characteristics. makingcosmetics.com Furthermore, the unique packing abilities and intermolecular interactions of branched alkanes make them subjects of interest in the study of lubrication and as synthetic base oils. Their controlled synthesis and catalytic conversion are also active areas of research, aiming to produce high-value chemicals and fuels from various feedstocks. mdpi.commdpi.com The study of branched alkanes, therefore, provides fundamental insights into structure-property relationships that are essential for designing molecules with tailored functionalities.

Significance of Isohexadecene as a Model Hydrocarbon in Fundamental Research

While much of the commercially available information pertains to its saturated form, isohexadecane, the precursor this compound (a mixture of C16 isomers) serves as an important model for studying the behavior of long-chain branched alkenes. b4brands.com The presence of a double bond in the this compound structure introduces a site of reactivity that is absent in isohexadecane, making it a valuable substrate for a variety of chemical transformations.

Fundamental research on molecules like this compound can provide insights into several key areas:

Polymerization: The double bond in this compound allows it to act as a monomer in polymerization reactions. Research into the polymerization of such branched alkenes can lead to the development of novel polymers with unique thermal and mechanical properties. The branching in the monomer unit can influence the polymer's architecture, leading to materials with tailored characteristics for applications in plastics, elastomers, and adhesives.

Catalytic Conversion: this compound is a relevant model compound for studying catalytic cracking and isomerization processes. mdpi.commdpi.comrsc.org These processes are central to the petrochemical industry for the production of gasoline and other valuable light olefins. nih.gov Understanding how the branched structure of this compound affects its reactivity and product selectivity over different catalysts is crucial for optimizing these industrial processes.

Fuel Science: Long-chain branched alkenes are components of alternative and surrogate fuels. stanford.edunih.gov Studying the combustion properties and reaction kinetics of model compounds like this compound can contribute to the development of more efficient and cleaner-burning fuels. researchgate.net

The synthesis of the saturated isohexadecane involves the hydrogenation of a mixture of isomeric C16 olefins, which are essentially this compound. b4brands.com A common method for producing these precursors is through the oligomerization of smaller alkenes like isobutene. google.com

Table 1: Physicochemical Properties of Isohexadecane (Saturated Form of this compound) Note: Data for this compound is not readily available; therefore, properties of its saturated analog, isohexadecane, are provided for context.

| Property | Value |

| Molecular Formula | C16H34 |

| Appearance | Clear, colorless liquid |

| Specific Gravity (@ 25°C) | 0.793 |

| Refractive Index (@ 20°C) | 1.439 |

| Water Solubility | Insoluble |

Evolution of Research Trajectories Pertaining to this compound

The research trajectory for long-chain branched hydrocarbons, including this compound and its related compounds, has evolved significantly over the decades. Initially, the focus was primarily on their role as components of fuels and lubricants, driven by the needs of the automotive and industrial sectors. The study of catalytic cracking of n-hexadecane, for instance, has been a long-standing area of research to improve gasoline production. mdpi.commdpi.com

More recently, with advancements in analytical techniques and a growing emphasis on specialty chemicals and advanced materials, the research focus has broadened. There is an increasing interest in the precise synthesis of branched hydrocarbons to be used as building blocks for complex molecules and polymers. The development of sophisticated catalysts has enabled greater control over the oligomerization process to produce specific isomers of compounds like this compound. google.com

Furthermore, the push for sustainable and bio-based materials has opened new avenues of research. While this compound is traditionally derived from petroleum, there is growing interest in producing such molecules from renewable resources. This shift is driving research into novel biosynthetic and catalytic pathways for the production of long-chain branched alkenes. The exploration of their use in creating biodegradable polymers and environmentally friendly solvents is also a burgeoning field of study.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85909-49-5 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

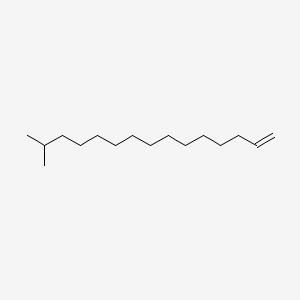

14-methylpentadec-1-ene |

InChI |

InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4,16H,1,5-15H2,2-3H3 |

InChI Key |

YKGRKSWSVPZYER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Isohexadecene

Catalytic Pathways for Isohexadecene Synthesis

The synthesis of this compound, a branched C16 olefin, is predominantly achieved through catalytic routes involving the oligomerization of smaller olefin building blocks. These processes are critical in producing valuable hydrocarbons for fuels and chemical intermediates.

Oligomerization is a key process where short-chain olefins, like isobutene and propene, are chemically combined to form longer-chain molecules. This compound is typically formed through the tetramerization of isobutene or the co-oligomerization of various light olefins.

The oligomerization of isobutene is a significant industrial reaction. It can lead to the formation of dimers (isooctenes), trimers (isododecenes), and tetramers (isohexadecenes). acs.org The reaction is highly exothermic, and controlling the reaction conditions is crucial to steer the selectivity towards the desired C16 product. academie-sciences.fr The process often involves a series of complex polymerization reactions catalyzed by the acidic centers of a catalyst. mdpi.com The reaction pathway can be influenced by the type of catalyst used, with some systems favoring the direct formation of tetramers from isobutene through parallel reactions. acs.org

Solid acid catalysts, such as solid phosphoric acid (SPA), are used to produce C9-C16 products from light olefins. researchgate.net In these systems, olefins form a phosphoric acid intermediate that then reacts with another olefin to create a longer chain. researchgate.net The use of olefin mixtures, such as those derived from methanol-to-olefins (MTO) processes, can also be a feedstock for producing hydrocarbon mixtures in the C9-C16 range. kit.edu

The oligomerization of isobutene can be represented by the following simplified reaction scheme:

4 C₄H₈ (Isobutene) → C₁₆H₃₂ (this compound)

Isomerization plays a crucial role in the synthesis of this compound, both in terms of rearranging the carbon skeleton and shifting the position of the double bond. These processes can occur as either desired primary reactions or as subsequent reactions of initially formed oligomers.

Skeletal Isomerization: This process involves the rearrangement of the carbon backbone of a hydrocarbon. In the context of this compound synthesis, skeletal isomerization can lead to the formation of various branched C16 isomers. This is particularly relevant when using catalysts that promote such rearrangements, like certain zeolites. The goal is often to produce highly branched alkanes, which have desirable properties such as high octane (B31449) numbers. tandfonline.comiitm.ac.in The reforming of butane (B89635) to 2-methylpropene (isobutene) is an example of skeletal isomerization that produces a key feedstock for this compound synthesis. essentialchemicalindustry.org

Double-Bond Isomerization: This involves moving the position of the double bond within the olefin molecule. For instance, α-olefins can be converted to internal olefins. This is an important step in the production of certain chemical intermediates. lsu.edu The isomerization of 1-hexadecene (B165127) to internal hexadecenes can be achieved using solid acid catalysts like silica-alumina. google.comgoogleapis.com The general mechanism involves the protonation of the double bond by a Brønsted acid, followed by a hydride shift to move the resulting carbocation, and finally deprotonation to reform the double bond in a new position. lsu.edu

The table below shows the distribution of double bond isomers from the isomerization of 1-hexadecene over a specific catalyst.

Note: The specific weight percentages of the isomers depend on the catalyst and reaction conditions. The data presented is illustrative of the types of isomers formed.

Hydrogenation is a crucial step in the production of isohexadecane, the saturated counterpart of this compound. This process involves the addition of hydrogen across the double bonds of the this compound molecule.

The primary purpose of hydrogenation in this context is to convert the unsaturated iso-olefins into stable isoparaffins. ineos.com This is often the final step after oligomerization. google.comgoogle.com The resulting saturated hydrocarbons, like isohexadecane, have applications as specialty solvents, lubricants, and emollients. ineos.com

The hydrogenation process can be carried out using various catalysts, including nickel-based catalysts on alumina (B75360) or zeolite supports, as well as palladium-based catalysts. google.com The reaction is typically performed under pressure. google.com

A simplified representation of the hydrogenation of this compound is:

C₁₆H₃₂ (this compound) + H₂ → C₁₆H₃₄ (Isohexadecane)

In some processes, selective hydrogenation is employed to convert dienes to monoenes, which can be important for controlling the final product composition. nih.govresearchgate.net The choice of catalyst is critical for achieving high selectivity. For example, Rh-based ordered alloys have shown excellent regioselectivity in the hydrogenation of terminal C=C bonds. nih.gov The hydrogenation of unsaturated fats to produce saturated fats is a well-known industrial application of this type of reaction. libretexts.org

Zeolites and other heterogeneous catalysts are central to the selective synthesis of this compound due to their well-defined pore structures, tunable acidity, and high stability. academie-sciences.frresearchgate.net

Zeolites: These crystalline aluminosilicates possess strong Brønsted and Lewis acid sites within a network of micropores, making them effective for various acid-catalyzed reactions. academie-sciences.frnih.gov Different zeolite structures, such as H-ZSM-5, H-Y, and H-Beta, have been evaluated for olefin oligomerization. rsc.orgrsc.org The pore size and connectivity of the zeolite can influence product selectivity by imposing shape-selective constraints on the reacting molecules and products. nih.gov For instance, medium-pore zeolites can favor the formation of smaller oligomers like C6 alkenes, while larger-pore zeolites may allow for the formation of larger molecules. nih.gov Beta zeolites have been identified as particularly suitable for the oligomerization of isobutene. bme.hu

The table below summarizes the performance of different solid acid catalysts in the oligomerization of an isobutene/propene mixture.

Other Heterogeneous Catalysts: Besides zeolites, other solid acid catalysts are widely used. These include:

Solid Phosphoric Acid (SPA): Effective for the oligomerization of light olefins to produce gasoline and diesel range hydrocarbons. researchgate.net

Sulfonic Acid Resins (e.g., Amberlyst): These polymeric catalysts show high activity for isobutene oligomerization, particularly at lower temperatures. researchgate.netrsc.org

Silica-Alumina: Amorphous silica-aluminas are robust catalysts for olefin oligomerization, with their properties being tunable by altering the aluminum content and synthesis conditions. dtic.mil

Metal Oxides: Supported metal oxides, such as nickel oxide on silica-alumina, are also employed. google.com

The choice of catalyst depends on the desired product distribution and the specific feedstock being used.

While heterogeneous catalysis dominates industrial applications for this compound production, homogeneous catalysis offers valuable insights and alternative synthetic routes for producing branched alkanes.

Homogeneous catalysts, which are soluble in the reaction medium, can exhibit high activity and selectivity under mild reaction conditions. essentialchemicalindustry.org Nickel-based complexes, for example, are well-known for their ability to catalyze olefin oligomerization. nih.govrsc.org Specialty nickel catalysts have been developed for the highly selective dimerization and trimerization of isobutene to produce linear and branched products. nih.gov

The use of organometallic complexes, such as those of nickel and zirconium, in the presence of activators like alkylaluminum compounds, can promote the oligomerization of α-olefins to produce linear and branched oligomers in the C8-C16 range. researchgate.net Metal-organic frameworks (MOFs) containing nickel(II) bipyridine complexes have also been investigated as catalysts that bridge the gap between homogeneous and heterogeneous systems. osti.gov

A significant challenge with homogeneous catalysts is their separation from the product mixture, which can be costly. essentialchemicalindustry.org However, the study of homogeneous systems provides fundamental mechanistic understanding that can aid in the design of more efficient heterogeneous catalysts. nih.govacs.org

Non-Catalytic Synthetic Routes to this compound

While catalytic methods are the standard for this compound synthesis, non-catalytic routes, primarily based on thermal processes, are also theoretically possible, though less common and generally less efficient.

Thermal oligomerization involves the use of high temperatures and pressures to induce the polymerization of olefins without the aid of a catalyst. These reactions often require more extreme conditions than their catalytic counterparts and typically result in a broader, less selective product distribution. Information specifically on the non-catalytic synthesis of this compound is limited, as catalytic methods offer superior control and efficiency.

In general, high-temperature processes like thermal cracking are used to break down large hydrocarbons into smaller, more valuable ones, including olefins that can then be used as feedstock for catalytic oligomerization. The reverse process, non-catalytic oligomerization, is less favored due to the lack of selectivity and the high energy input required.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govrsc.org This approach is critical in shifting the chemical industry towards more sustainable practices. Key principles of green chemistry relevant to this compound production include the use of renewable feedstocks and the design of energy-efficient and waste-minimizing manufacturing processes. nih.govacademie-sciences.fr

A cornerstone of sustainable this compound production is the substitution of traditional petrochemical feedstocks with renewable, bio-based alternatives. The primary route to bio-based this compound involves the production of bio-isobutene, a key platform molecule, which is then oligomerized. global-bioenergies.com

Bio-Isobutene Production Pathways: Isobutene is not naturally produced in significant quantities, so its bio-based production relies on the metabolic engineering of microorganisms. global-bioenergies.com These microorganisms are engineered to convert renewable raw materials into isobutene. The primary feedstocks for this process include:

Sugars: Glucose and sucrose (B13894) derived from crops like corn, wheat, sugar beet, and sugarcane are common starting materials. global-bioenergies.comgminsights.combisresearch.com

Lignocellulosic Biomass: Advanced feedstocks include agricultural residues such as straw, corn stover, and wood chips. global-bioenergies.comlucintel.com Utilizing this type of biomass avoids the "food vs. fuel" debate and makes use of waste materials, contributing to a circular economy. gminsights.combisresearch.com

Gaseous Feedstocks: Research is also exploring the use of industrial waste gases, such as syngas from steel mills, as a feedstock. global-bioenergies.com

The conversion of these feedstocks into isobutene is typically achieved through fermentation. One established pathway involves the fermentative production of isobutanol from carbohydrates, followed by the catalytic dehydration of isobutanol to isobutene. nih.govcargohandbook.com Engineered microorganisms, such as strains of E. coli and yeast (Saccharomyces cerevisiae), have been developed to improve the yield and efficiency of isobutanol production from various sugars. cargohandbook.comnih.govresearchgate.net Another innovative approach is the direct fermentative production of gaseous isobutene, which can simplify the recovery and purification process. nih.govglobal-bioenergies.com

Global Bioenergies, a key player in this field, has developed a process to produce bio-isobutene by converting renewable resources like sugar beet, cane, corn, and wheat. global-bioenergies.combisresearch.com This bio-isobutene then serves as the building block for this compound, marketed as Isonaturane® 16, which is formed by the assembly of four isobutene molecules. mdpi.com

Table 1: Examples of Renewable Feedstocks for Bio-Isobutene Production

| Feedstock Category | Specific Examples | Relevant Conversion Technologies |

|---|---|---|

| Traditional (Food Crops) | Corn (Glucose), Wheat (Glucose), Sugar Beet (Sucrose), Sugarcane (Sucrose) | Fermentation by engineered microorganisms |

| Advanced (Non-Food) | Wood Chips, Wheat Straw, Corn Stover, Agricultural Residues | Fermentation of lignocellulosic hydrolysate |

| Emerging | Industrial Waste Gases (e.g., Syngas) | Gas Fermentation |

Sustainable process design in this compound manufacturing focuses on improving efficiency, reducing energy consumption, and minimizing waste throughout the production chain, from feedstock conversion to final product purification. google.com A significant area of research is the oligomerization of isobutene to form C16 olefins, including this compound.

The traditional method for producing higher olefins often involves a two-step process of oligomerization followed by hydrogenation, which can be energy-intensive and require significant equipment investment. google.com Research into more sustainable designs has led to the development of one-step processes that couple oligomerization and hydrogenation in a single reactor, simplifying the process and improving economic viability. google.com

Catalyst and Process Optimization: The choice of catalyst is crucial for a sustainable oligomerization process. Research has focused on solid acid catalysts, which are more environmentally friendly than traditional liquid acid catalysts that pose corrosion and separation challenges. mdpi.com

Solid Acid Catalysts: Commonly researched catalysts include zeolites (such as H-ZSM-5, H-Beta, and H-Y) and sulfonic acid resins (like Amberlyst-36). rsc.orgacademie-sciences.frrsc.orgrsc.org These catalysts offer high activity and can be tuned for selectivity towards desired products like C12 (isododecane) and C16 (this compound) olefins. academie-sciences.frrsc.org

Bifunctional Catalysts: A patented method utilizes an oligomerization-hydrogenation bifunctional catalyst, such as a fluorine-modified polystyrene sulfonic acid resin supporting a metal, to perform the reaction in a single step. google.com

Process Conditions: Research has shown that process parameters like temperature and pressure are critical for controlling the product distribution. rsc.orgrsc.org For instance, studies on the oligomerization of isobutene using an Amberlyst-36 catalyst identified favorable conditions (140°C, 17 bar) for producing jet-fuel range hydrocarbons, which include C16 fractions. rsc.org This demonstrates that the process can be steered towards maximizing the yield of this compound. rsc.orgrsc.org

Table 2: Research Findings in Sustainable Isobutene Oligomerization

| Catalyst Type | Key Research Finding | Reference |

|---|---|---|

| Sulfonic Acid Resins (e.g., Amberlyst-36) | Found to be a preferred catalyst over zeolites for oligomerization to jet-range hydrocarbons. rsc.org | rsc.org |

| Zeolites (H-Beta, H-ZSM-5, H-Y) | Can be tuned by adjusting reaction temperature to control the trade-off between catalyst activity and selectivity for specific product ranges (e.g., gasoline vs. jet-distillate). rsc.orgrsc.org | rsc.orgrsc.org |

| Bifunctional Catalysts | Enables a one-step oligomerization-hydrogenation process, simplifying the manufacturing plant and reducing energy consumption. google.com | google.com |

Mechanistic Studies of this compound Formation Reactions

The formation of this compound from isobutene is an acid-catalyzed oligomerization reaction. This reaction involves the stepwise addition of isobutene monomers to a growing carbocation chain. The mechanism is a complex process involving initiation, propagation, and termination steps, leading to a mixture of oligomers, including dimers (C8), trimers (C12), and tetramers (C16, which includes this compound). academie-sciences.frresearchgate.net

The reaction is initiated by the protonation of an isobutene molecule by a Brønsted acid site on the catalyst, forming a tert-butyl cation. This highly reactive intermediate then attacks the double bond of another isobutene molecule. This propagation step can continue, adding more isobutene units to form progressively larger oligomers. The reaction can be terminated by deprotonation, releasing an olefin (like this compound) and regenerating the acid site on the catalyst. mdpi.com

Reaction Pathway:

Initiation: An isobutene molecule is protonated by an acid catalyst (H⁺) to form a tert-butyl cation.

Propagation: The tert-butyl cation reacts with another isobutene molecule to form a C8 carbocation. This process can repeat to form C12 and C16 carbocations.

Termination: The C16 carbocation loses a proton to form a C16 olefin (this compound) and regenerate the catalyst.

The oligomerization is a highly exothermic reaction. academie-sciences.frresearchgate.net Therefore, controlling the reaction temperature is critical to prevent thermal runaway and to influence the selectivity towards specific oligomers. Lower temperatures generally favor the formation of heavier oligomers like trimers and tetramers. researchgate.net

Kinetic studies have been performed to better understand the reaction network. For example, research using a NiSO₄/γ-alumina catalyst considered dimerization, trimerization, and tetramerization as the primary significant reactions in their model, as the production of oligomers larger than tetramers was found to be negligible under their conditions. researchgate.net Another study on H-mordenite suggested that the reaction follows a Rideal mechanism, where a reactant molecule in the fluid phase reacts with an adsorbed species. academie-sciences.fr

The structure of the catalyst, including its acidity and pore topology, plays a significant role in the reaction mechanism and product distribution. academie-sciences.frresearchgate.net For instance, the use of different zeolites can lead to varying selectivities due to differences in pore size and the strength of the acid sites, which can influence the formation and diffusion of different oligomer isomers. academie-sciences.fr

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | (mixture of isomers) | C₁₆H₃₂ |

| Isobutene | 2-Methylpropene | C₄H₈ |

| Isobutanol | 2-Methylpropan-1-ol | (CH₃)₂CHCH₂OH |

| Isododecane | (mixture of isomers, mainly 2,2,4,6,6-Pentamethylheptane) | C₁₂H₂₆ |

| Isooctane | 2,2,4-Trimethylpentane | C₈H₁₈ |

| tert-Butyl cation | 2-Methylpropan-2-ylium | (CH₃)₃C⁺ |

| Ethanol | Ethanol | C₂H₅OH |

| Hydrogen | Dihydrogen | H₂ |

| n-Butane | Butane | C₄H₁₀ |

| Ethylene (B1197577) | Ethene | C₂H₄ |

| Propylene (B89431) | Propene | C₃H₆ |

| Acetaldehyde | Ethanal | CH₃CHO |

| Acetic acid | Ethanoic acid | CH₃COOH |

| Acetone | Propan-2-one | (CH₃)₂CO |

| Carbon dioxide | Carbon dioxide | CO₂ |

Advanced Spectroscopic Characterization and Analytical Methodologies for Isohexadecene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Isohexadecene Isomers

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. mdpi.com It provides detailed information on chemical shifts, coupling constants, and relative peak areas, which are crucial for elucidating the specific isomeric structures within a sample. mdpi.com

Due to the complex and often overlapping signals in one-dimensional (1D) ¹H NMR spectra of large molecules, two-dimensional (2D) NMR techniques are employed for the structural elucidation of this compound isomers. libretexts.orgyoutube.com These methods spread the spectral information across two dimensions, resolving complex patterns and revealing connectivity between atoms. libretexts.orgepfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.orgresearchgate.net For an this compound isomer, a COSY spectrum would reveal which proton signals arise from adjacent methylene (B1212753) (-CH2-) and methyl (-CH3) groups, helping to piece together the carbon backbone. The presence of cross-peaks between specific signals indicates their spatial proximity through the bonding network. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates proton signals with the carbon atoms to which they are directly attached. epfl.ch It is invaluable for assigning specific ¹³C signals by linking them to their known ¹H assignments. In an edited HSQC, the signals for CH and CH₃ groups appear with a different phase (e.g., positive) than CH₂ groups (e.g., negative), allowing for easy differentiation of the types of carbon atoms in the this compound structure. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comepfl.ch This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different fragments of the molecule. epfl.ch For instance, the protons of a methyl group can be correlated to the adjacent carbons in the chain, confirming the branching pattern of the this compound isomer. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Isomer (Note: Actual shifts will vary depending on the specific isomer.)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Primary Methyl (-CH₃) | 0.8 - 1.0 | 10 - 20 |

| Methylene (-CH₂) | 1.2 - 1.6 | 20 - 40 |

| Methine (-CH) | 1.5 - 2.0 | 25 - 50 |

| Vinylic (=CH₂) | 4.6 - 5.0 | 110 - 120 |

| Vinylic (=CH-) | 5.0 - 5.8 | 130 - 145 |

| Quaternary Vinylic (=C<) | - | 140 - 150 |

This interactive table is based on general chemical shift ranges for aliphatic and vinylic groups. careerendeavour.comyoutube.com

Quantitative NMR (qNMR) is a powerful method for determining the purity of compounds and the relative ratios of components in a mixture without the need for identical reference standards. mestrelab.combruker.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. ox.ac.uk

For this compound, qNMR can be used to:

Determine Absolute Purity: By adding a certified internal standard of known concentration to the sample, the absolute purity of the this compound can be calculated by comparing the integral of a specific analyte signal to the integral of the standard's signal. ox.ac.uk

Analyze Isomeric Composition: In a mixture of this compound isomers, the relative ratio of each isomer can be determined by integrating unique, well-resolved signals corresponding to each specific structure. ox.ac.uk This provides a detailed compositional analysis of the sample.

Identify and Quantify Impurities: qNMR can detect and quantify impurities, such as residual solvents or byproducts from synthesis, provided they have unique signals in the NMR spectrum. acs.org

For accurate qNMR results, experimental parameters must be carefully controlled, including ensuring complete dissolution of the sample and standard, using an appropriate relaxation delay to allow for full magnetization recovery between pulses, and ensuring a high signal-to-noise ratio. mestrelab.comacs.org

Advanced Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. edinst.commt.com These methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. edinst.commt.com

The IR and Raman spectra of this compound are dominated by vibrations characteristic of aliphatic hydrocarbons. orgchemboulder.com

C-H Stretching Vibrations: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching modes in methyl (-CH₃) and methylene (-CH₂) groups. orgchemboulder.com

C-H Bending Vibrations: Absorptions in the 1450-1470 cm⁻¹ range correspond to C-H scissoring or bending modes, while bands in the 1370-1385 cm⁻¹ region are indicative of methyl rock vibrations. orgchemboulder.com The presence of a doublet around 1380 cm⁻¹ can suggest the presence of an isopropyl or tert-butyl group, providing clues to the branching structure.

C=C Stretching Vibrations: A key feature for an alkene like this compound would be the C=C stretching vibration, which typically appears as a weak to medium band in the IR spectrum around 1640-1680 cm⁻¹. This band is often stronger and more prominent in the Raman spectrum.

=C-H Stretching and Bending: Vinylic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations below 1000 cm⁻¹ can provide information about the substitution pattern of the double bond.

By analyzing the precise frequencies and intensities of these vibrational modes, insights into the specific isomeric structures and their conformational arrangements can be gained. shu.ac.ukamericanpharmaceuticalreview.com

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| =C-H Stretch | >3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |

| C=C Stretch | 1640-1680 | Weak-Medium | Strong |

| CH₂ Scissoring | ~1465 | Medium | Medium |

| CH₃ Asymmetric Bend | ~1450 | Medium | Medium |

| CH₃ Symmetric Bend (Rock) | ~1380 | Medium | Medium |

| =C-H Out-of-Plane Bend | 650-1000 | Strong | Weak |

This interactive table is based on established vibrational spectroscopy correlation data. orgchemboulder.comelsevier.com

For analyzing complex mixtures of this compound isomers, hyphenated techniques that couple a separation method with a spectroscopic detector are highly effective. numberanalytics.comspectroscopyonline.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique separates the different isomers in the this compound mixture using a gas chromatograph. As each separated component elutes from the GC column, it flows through a light pipe where its IR spectrum is recorded in real-time. numberanalytics.comspectroscopyonline.com This allows for the individual identification of each isomer present in the mixture.

Combined IR and Raman Analysis: Modern instruments can perform both IR and Raman microscopy on the same sample spot, providing complementary data for a more complete characterization. enfsi.eu This is particularly useful for analyzing heterogeneous samples or formulations containing this compound, where IR might be more sensitive to polar components and Raman to the non-polar hydrocarbon backbone. mt.comenfsi.eu

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. biomol.combroadinstitute.org When coupled with gas chromatography (GC-MS), it is an exceptionally effective tool for the analysis of complex hydrocarbon mixtures like this compound. uns.ac.rsnih.gov

The electron ionization (EI) mass spectra of branched alkanes and alkenes are characterized by specific fragmentation patterns. gbiosciences.comjove.com

Molecular Ion Peak (M⁺•): For highly branched hydrocarbons like this compound, the molecular ion peak is often very weak or completely absent because the initial radical cation is unstable and fragments rapidly. jove.commsu.edu

Fragmentation at Branch Points: Fragmentation occurs preferentially at the carbon-carbon bonds adjacent to a branch point. jove.com This is because the cleavage results in the formation of more stable secondary or tertiary carbocations. gbiosciences.com The most abundant peaks in the spectrum will often correspond to the most stable carbocation fragments that can be formed.

Characteristic Ion Series: The spectra of alkanes typically show clusters of ions separated by 14 mass units, corresponding to the loss of successive -CH₂ groups. gbiosciences.com Common fragment ions include the propyl (m/z 43) and butyl (m/z 57) cations, which are often among the most abundant in the spectrum. msu.edu

By analyzing these fragmentation patterns, the branching structure of an unknown this compound isomer can be deduced. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula, confirming that the compound is indeed a C₁₆H₃₂ isomer. bioanalysis-zone.com

Table 3: Representative Mass Spectrometry Fragmentation for a Hypothetical this compound Isomer (e.g., 2-methyl-1-pentadecene)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 224 | [C₁₆H₃₂]⁺• | Molecular Ion (likely weak or absent) |

| 209 | [C₁₅H₃₁]⁺ | Loss of •CH₃ |

| 195 | [C₁₄H₂₉]⁺ | Loss of •C₂H₅ |

| 57 | [C₄H₉]⁺ | Butyl cation (stable tertiary carbocation from cleavage) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation (stable due to resonance) |

This interactive table illustrates common fragmentation pathways for branched alkanes/alkenes. gbiosciences.comjove.comtutorchase.com

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for differentiating between isomers of this compound, which are hydrocarbons with the same molecular formula (C16H34) but different structural arrangements. Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding an exact mass. bioanalysis-zone.com This precision allows for the distinction between molecules with different elemental formulas but the same nominal mass. bioanalysis-zone.com

However, HRMS alone cannot distinguish between structural isomers because they have identical molecular formulas and, consequently, the same exact mass. bioanalysis-zone.comnih.gov To differentiate this compound isomers, HRMS is typically coupled with other techniques. Chromatographic separations, such as gas chromatography (GC), are employed prior to mass analysis to separate the isomers based on their physical and chemical properties. nih.gov

Advanced HRMS platforms like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) offer superior mass accuracy and resolving power. nih.gov For instance, a high-resolution mass spectrometer can distinguish between two compounds with very close masses, a feat not possible with conventional mass spectrometers. bioanalysis-zone.com While HRMS provides the elemental composition with high certainty, the definitive identification of specific this compound isomers often relies on the preceding chromatographic separation and comparison with reference standards. chromatographyonline.com

| Technique | Principle | Application in this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision to determine exact mass and elemental composition. | Confirms the elemental formula of this compound (C16H34) but cannot differentiate isomers on its own. bioanalysis-zone.comnih.gov |

| Gas Chromatography (GC)-HRMS | Separates isomers based on boiling points and polarity before high-resolution mass analysis. | Enables the individual identification of different this compound isomers by providing distinct retention times for each. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Offers an additional dimension of separation for distinguishing isomers that may co-elute in chromatography. nih.gov |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS2) is a crucial technique for elucidating the structure of molecules, including the various isomers of this compound. wikipedia.orglongdom.org The process involves multiple stages of mass analysis. In the first stage (MS1), a specific precursor ion, in this case, a particular this compound isomer ion, is selected based on its mass-to-charge ratio. nationalmaglab.org This selected ion is then subjected to fragmentation through processes like collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org

The resulting fragment ions (product ions) are then analyzed in the second stage of mass spectrometry (MS2). nationalmaglab.org The fragmentation pattern, which is the collection of these product ions and their relative abundances, is characteristic of the precursor ion's structure. By analyzing these fragmentation pathways, structural information about the original this compound isomer can be deduced. nationalmaglab.org

Different isomers of this compound will produce distinct fragmentation patterns due to the differences in their carbon chain branching. The stability of the resulting carbocations during fragmentation dictates the preferred cleavage points. For example, cleavage is more likely to occur at branching points, leading to the formation of more stable tertiary or secondary carbocations.

| Ionization/Fragmentation Method | Description | Relevance to this compound Analysis |

| Collision-Induced Dissociation (CID) | Precursor ions are accelerated and collided with a neutral gas, causing fragmentation. wikipedia.org | Generates characteristic fragment ions for each this compound isomer based on its unique branching structure. |

| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Often used in GC-MS, it produces a reproducible fragmentation pattern that can be compared to spectral libraries for identification. |

| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte molecule through proton transfer or adduction, resulting in less fragmentation than EI. nih.gov | Useful for determining the molecular weight of the this compound isomer with more certainty. |

The analysis of these fragmentation patterns allows for the detailed structural characterization of each separated this compound isomer. However, it's important to note that some structural isomers may exhibit very similar fragmentation pathways, making differentiation challenging even with MS/MS. nih.gov In such cases, combining chromatographic data with the MS/MS spectra is essential for confident identification.

Chromatographic Separation and Detection Techniques for this compound

Gas Chromatography (GC) with Advanced Detection (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is the primary method for separating the volatile and semi-volatile isomers of this compound. ufl.edu The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. wikipedia.org this compound isomers, due to their different branching structures, exhibit slight differences in their boiling points and interactions with the stationary phase, which allows for their separation. thermofisher.com

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is a widely used detector for GC analysis of hydrocarbons like this compound. chromatographyonline.comscioninstruments.com After the isomers are separated in the GC column, they are passed through a hydrogen-air flame. ufl.edu The combustion of the organic compounds produces ions, which generate an electrical current proportional to the amount of the analyte. ufl.eduscioninstruments.com GC-FID is known for its high sensitivity to hydrocarbons and a wide linear dynamic range. chromatographyonline.com It is an excellent technique for quantifying the different isomers of this compound present in a mixture. ufl.edu

Gas Chromatography-Mass Spectrometry (GC-MS): Combining gas chromatography with mass spectrometry provides a powerful tool for both the separation and identification of this compound isomers. wikipedia.org As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of each isomer. wikipedia.org This technique is considered a "gold standard" for the positive identification of many organic compounds. wikipedia.org For complex mixtures, GC-MS provides a high degree of certainty in the identification of individual components. wikipedia.org

| Parameter | GC-FID | GC-MS |

| Principle | Separates compounds based on boiling point/polarity, detects by ionizing in a flame. ufl.educhromatographyonline.com | Separates compounds based on boiling point/polarity, identifies by mass-to-charge ratio and fragmentation pattern. wikipedia.orgthermofisher.com |

| Output | Chromatogram with peaks representing quantity. scioninstruments.com | Chromatogram and mass spectrum for each peak for identification. wikipedia.org |

| Primary Use | Quantitative analysis of known this compound isomers. ufl.edu | Qualitative and quantitative analysis, identification of unknown isomers. wikipedia.org |

| Selectivity | Low (responds to most organic compounds). chromatographyonline.com | High (provides structural information). thermofisher.com |

| Detection Limit | Generally in the picogram to nanogram range. buffalo.edu | Can be lower than FID, especially with selected ion monitoring (SIM). thermofisher.com |

Liquid Chromatography Approaches for this compound (if applicable for derivatives)

Standard liquid chromatography (LC) is generally not suitable for the direct analysis of this compound. This is because this compound is a non-polar, volatile hydrocarbon, making it an ideal candidate for gas chromatography. LC is typically used for less volatile and more polar compounds. mdpi.com

However, LC, particularly high-performance liquid chromatography (HPLC), could be applicable for the analysis of this compound derivatives. Chemical derivatization is a process where the analyte of interest is reacted with a reagent to produce a new compound (a derivative) with properties that are more suitable for a particular analytical method. ddtjournal.com For example, if this compound were to be functionalized to introduce a polar, chromophoric, or ionizable group, the resulting derivative could be analyzed by HPLC. jfda-online.com

The derivatization would serve several purposes:

Improve separation: The derivative might have better retention and selectivity on a reversed-phase or normal-phase HPLC column.

Enhance detection: The introduced functional group could allow for detection by UV-Vis, fluorescence, or mass spectrometry with greater sensitivity. ddtjournal.com

For instance, derivatizing agents that react with C-H bonds could potentially be used, although this is not a common approach for simple alkanes like this compound. The primary utility of LC in this context remains theoretical and would only be relevant if specific, non-volatile, and polar derivatives of this compound were of interest.

Development of Novel Stationary Phases for this compound Separation

The separation of structurally similar isomers like those of this compound presents a significant challenge in gas chromatography. The development of novel stationary phases with enhanced shape selectivity is an active area of research to improve the resolution of such complex hydrocarbon mixtures.

Traditional stationary phases, such as those based on polysiloxanes, separate compounds primarily based on boiling point and polarity. However, for isomers with very similar boiling points, this may not be sufficient. Novel stationary phases are being designed to exploit other molecular properties.

Examples of Novel Stationary Phase Concepts:

Liquid Crystalline Phases: These materials exhibit properties of both liquids and crystals. They can provide high selectivity for isomers based on their molecular shape (length-to-breadth ratio). nih.gov A more linear isomer can interact more strongly with the ordered liquid crystalline structure than a more branched, compact isomer.

Nano-Stationary Phases: These phases are composed of smaller molecular weight polymers with shorter chain lengths. nih.gov They can offer different selectivity and potentially faster analysis times.

Polar-Embedded and Polar-Endcapped Phases: While more common in liquid chromatography, the concept of incorporating polar groups into the stationary phase can alter selectivity in GC as well. researchgate.net For branched alkanes, these might provide unique interaction mechanisms compared to standard non-polar phases.

Ionic Liquid Stationary Phases: These are salts that are liquid at low temperatures and have unique solvation properties. They can offer a wide range of selectivities for different compound classes, including hydrocarbons.

The goal in developing these novel phases is to increase the "orthogonality" of the separation, especially in multidimensional GC (GCxGC), where two columns with different separation mechanisms are used to resolve highly complex mixtures. nih.gov For this compound analysis, a stationary phase that can better discriminate between the subtle differences in the branching of the C16 isomers would lead to more accurate identification and quantification.

X-ray Diffraction (XRD) and Scattering Studies on this compound (if applicable for crystalline forms or aggregates)

X-ray Diffraction (XRD) is a powerful technique primarily used to determine the atomic and molecular structure of a crystal. In a crystalline material, the atoms are arranged in a regular, repeating pattern, and XRD works by measuring the angles and intensities of X-rays scattered by this ordered structure.

For a compound like this compound, which is a liquid at room temperature, XRD studies would only be applicable under specific conditions where it can form a crystalline solid. This would typically involve cooling the sample to below its freezing point. If this compound or its isomers can be crystallized, XRD could provide valuable information about:

Crystal Structure: The precise arrangement of the molecules in the solid state, including bond lengths and angles within the crystal lattice.

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different isomers of this compound might crystallize in different structures.

Phase Transitions: Studying how the crystal structure changes with temperature.

While there is limited specific literature on the XRD analysis of this compound itself, studies on similar long-chain and branched alkanes have shown that they can form ordered structures at low temperatures. Some waxes containing branched alkanes are known to have crystallizable parts that can be observed by X-ray techniques. googleapis.com

Chemometric and Multivariate Analytical Approaches for this compound Data

Chemometric and multivariate analytical approaches are indispensable for interpreting the complex datasets generated from the spectroscopic and chromatographic analysis of this compound and related hydrocarbon mixtures. These statistical methods allow for the extraction of meaningful information from large datasets, enabling pattern recognition, classification, and the identification of key variables that differentiate samples. researchgate.netfrontiersin.org Particularly in the context of quality control and product formulation analysis, where this compound is often part of a complex matrix of ingredients, these techniques provide a powerful means to ensure product consistency and identify anomalies. digitellinc.commdpi.com

The application of multivariate analysis is crucial when dealing with data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and detect numerous hydrocarbon isomers and other compounds within a sample. digitellinc.commdpi.com Instead of analyzing variables one by one, multivariate methods consider the relationships between all measured variables simultaneously, offering a more holistic view of the sample's chemical profile. frontiersin.orgwaters.com

Principal Component Analysis (PCA) is a widely used exploratory technique in the analysis of hydrocarbon data. nih.govcore.ac.uk PCA reduces the dimensionality of complex datasets by transforming the original, often correlated, variables into a smaller set of uncorrelated variables known as principal components (PCs). nih.govresearchgate.net The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov By plotting the scores of the samples on the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. researchgate.net

For instance, in the quality control of cosmetic-grade this compound, PCA can be applied to GC-MS data to differentiate between batches. Variations in the manufacturing process or the presence of impurities would result in different chromatographic profiles, which PCA can effectively highlight.

Illustrative Research Findings:

A hypothetical study could involve analyzing different batches of this compound from various suppliers using GC-MS. The peak areas of the primary this compound isomers and any identified impurities would constitute the dataset for multivariate analysis.

A PCA model could be built from this data. The scores plot might reveal distinct clustering of samples based on the supplier, indicating subtle but consistent differences in their manufacturing processes. The corresponding loadings plot would identify which specific compounds (variables) are responsible for this separation. For example, one supplier's product might consistently have a slightly higher proportion of a particular C16 isomer or trace levels of a C12 hydrocarbon.

Below are illustrative data tables that might be generated in such a study.

Table 1: Hypothetical GC-MS Peak Area Data for this compound Batches

| Sample ID | Peak 1 (C16 Isomer A) | Peak 2 (C16 Isomer B) | Peak 3 (C16 Isomer C) | Peak 4 (C12 Impurity) | Peak 5 (C20 Impurity) |

| Batch A1 | 1.25E+08 | 8.50E+07 | 4.20E+07 | 1.10E+05 | 5.20E+04 |

| Batch A2 | 1.27E+08 | 8.55E+07 | 4.25E+07 | 1.05E+05 | 5.30E+04 |

| Batch B1 | 1.35E+08 | 8.20E+07 | 4.00E+07 | 2.50E+05 | 4.80E+04 |

| Batch B2 | 1.36E+08 | 8.25E+07 | 4.05E+07 | 2.55E+05 | 4.90E+04 |

| Batch C1 | 1.20E+08 | 8.80E+07 | 4.50E+07 | 1.50E+05 | 6.10E+04 |

| Batch C2 | 1.21E+08 | 8.85E+07 | 4.55E+07 | 1.55E+05 | 6.20E+04 |

This table contains generated data for illustrative purposes.

Table 2: Principal Component Analysis Loadings for the Hypothetical Data

| Variable | Principal Component 1 | Principal Component 2 |

| Peak 1 (C16 Isomer A) | 0.65 | -0.25 |

| Peak 2 (C16 Isomer B) | -0.58 | -0.45 |

| Peak 3 (C16 Isomer C) | -0.45 | -0.55 |

| Peak 4 (C12 Impurity) | 0.15 | 0.65 |

| Peak 5 (C20 Impurity) | -0.10 | 0.15 |

This table contains generated data for illustrative purposes.

In this hypothetical example, PC1 might separate the batches based on the relative abundance of the main C16 isomers, while PC2 could be heavily influenced by the concentration of the C12 impurity, thus distinguishing Batch B.

Other multivariate techniques like Partial Least Squares (PLS) regression can be used to build predictive models. For example, PLS could correlate spectroscopic data (like NIR or Raman spectra) with specific physical properties of this compound, such as viscosity or flash point. This would allow for rapid, non-destructive testing of the final product.

The integration of chemometrics with analytical instrumentation provides a robust framework for the in-depth characterization of this compound, ensuring its quality and consistency in various applications. wiley.comacs.org

Theoretical and Computational Chemistry of Isohexadecene

Quantum Chemical Calculations on Isohexadecene Isomers

Quantum chemical calculations offer fundamental insights into the electronic properties and energetics of molecules. For branched alkanes like the isomers found in this compound, these methods can elucidate aspects of their stability and conformational preferences.

The stability of branched alkanes is a well-studied phenomenon, often referred to as the "alkane branching effect," where branched isomers are generally more stable than their linear counterparts. nih.gov This increased stability is a result of a combination of factors, including electron correlation effects.

Ab initio methods, particularly post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are crucial for accurately capturing the electron correlation that stabilizes branched structures. nih.gov Studies have shown that localized molecular orbital MP2 (LMO-MP2) calculations indicate that the correlation effects between electrons in 1,3-alkyl groups are a primary reason for the enhanced stability of branched alkanes. nih.gov

Density Functional Theory (DFT) methods, such as B3LYP, have been used to calculate the enthalpies of formation for a range of alkanes. However, standard DFT methods can struggle with larger alkanes, sometimes showing a systematic accumulation of error with increasing chain length. acs.orgresearchgate.net For instance, the B3LYP method has been shown to have significant errors in calculating the enthalpy of formation for hexadecane. acs.org

High-level composite methods like Gaussian-3 (G3) theory provide more accurate results for the enthalpies of formation of alkanes. G3 theory and its variations generally show errors of less than 2 kcal/mol for n-alkanes up to C16. acs.orgresearchgate.net For branched alkanes, the errors are often even smaller, typically less than 1 kcal/mol. acs.orgresearchgate.net

Table 1: Comparison of Calculated Enthalpies of Formation (ΔHf) for Alkanes using Different Theoretical Methods Note: This table presents generalized findings on the accuracy of different methods for alkanes up to C16 and is not specific to a single this compound isomer.

| Computational Method | Typical Error for Linear Alkanes (up to C16) | Typical Error for Branched Alkanes | Key Findings |

| B3LYP (DFT) | Can exceed 30 kcal/mol for larger alkanes acs.org | - | Prone to systematic errors with increasing molecular size. acs.org |

| G3 Theory | < 2 kcal/mol acs.orgresearchgate.net | < 1 kcal/mol acs.orgresearchgate.net | Provides accurate thermochemical data for alkanes. |

| G3 Variations (e.g., G3(MP2)) | Similar to or better than G3 theory acs.orgresearchgate.net | - | Offers high accuracy for alkane enthalpies of formation. |

The conformational landscape of a branched alkane like an this compound isomer is complex due to the large number of rotatable bonds. The presence of branches significantly influences the preferred conformations and the energy barriers between them.

The relative energies of different conformers are determined by a delicate balance of torsional strain and non-bonded interactions. Quantum mechanical calculations are essential for accurately determining these energy differences.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, providing insights into their structure, dynamics, and interactions at an atomistic level.

MD simulations have been extensively used to study the liquid-state properties of linear and branched alkanes. aip.orgaip.org These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients.

Studies on eicosane (B133393) (C20) isomers have shown that branching has a significant impact on rheological properties like viscosity. byu.edu The introduction of a branch increases viscosity compared to the linear alkane, and the size of the branched group has a more substantial effect than its position on the main chain. byu.edu Simulations of squalane (B1681988) (a C30 branched alkane) and n-alkanes of similar molecular weight have demonstrated that branching significantly alters the temperature dependence of diffusion. aip.org

For C16 alkanes, MD simulations have been used to compare the behavior of n-hexadecane and isocetane. acs.orgbohrium.com These studies help in understanding how the high degree of branching in molecules like isocetane affects their packing and transport properties in the liquid state.

The interactions of branched alkanes like this compound with other molecules are governed by van der Waals forces. In a pure liquid, these interactions dictate the cohesive energy and, consequently, properties like the heat of vaporization and boiling point.

In mixtures, such as in cosmetic formulations, the interactions of this compound with other components (e.g., esters, silicones, surfactants) are crucial for the stability and sensory properties of the product. MD simulations can be employed to study these interactions at a molecular level, for instance, by calculating the radial distribution functions between different molecular species to understand their mixing behavior. While specific studies on this compound in cosmetic systems are not publicly available, the principles of alkane interactions are well-established.

Force Field Development and Validation for this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the inter- and intramolecular interactions. A force field is a set of parameters and potential energy functions that define the mechanics of the molecular system.

The development of accurate force fields for branched alkanes has been an active area of research. byu.edubyu.eduaip.orgnih.gov United-atom models, where groups of atoms (like CH, CH2, and CH3) are treated as single interaction sites, and all-atom models, where every atom is explicitly represented, are two common approaches. aip.orgnih.gov

Several force fields have been specifically parameterized and validated for alkanes, including branched isomers:

OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom): This force field has been refined over the years to improve the prediction of thermodynamic and dynamic properties of a wide range of liquid alkanes, including long-chain and branched isomers. nih.gov Recent refinements have focused on improving the accuracy for heats of vaporization and self-diffusion coefficients. nih.gov

NERD (Nath, Escobedo, and de Pablo revised): A set of united-atom force field parameters has been proposed to complement the NERD force field for simulating the phase equilibria of branched alkanes. aip.org

TraPPE (Transferable Potentials for Phase Equilibria): This is another widely used united-atom force field that has been parameterized for alkanes. psu.edu

TLVMie Force Field: A more recent development aimed at improving the prediction of liquid viscosity for linear and branched alkanes, among other compounds. byu.edubyu.edu

The validation of these force fields is typically performed by comparing the results of MD simulations for properties like density, heat of vaporization, and viscosity against experimental data. bohrium.comnih.govacs.org For example, a study evaluating the OPLS-AA, AIREBO-M, and ReaxFF force fields for hydrocarbons, including n-hexadecane and isocetane, found that OPLS-AA was the most accurate for predicting densities. acs.orgbohrium.com

Table 2: Commonly Used Force Fields for Simulating Branched Alkanes

| Force Field | Model Type | Key Strengths |

| OPLS-AA | All-Atom | Good for thermodynamic and dynamic properties of liquid alkanes. nih.gov |

| NERD | United-Atom | Parameterized for phase equilibria of branched alkanes. aip.org |

| TraPPE | United-Atom | Widely used for phase equilibria calculations. psu.edu |

| TLVMie | - | Developed for improved viscosity predictions. byu.edubyu.edu |

Reaction Mechanism Prediction and Modeling for this compound Transformations

The prediction and modeling of reaction mechanisms for complex molecules like this compound are central to understanding their transformations, such as in combustion or industrial processes. Computational chemistry provides powerful tools to elucidate these pathways at a molecular level, offering insights that are often inaccessible through experimental means alone. mdpi.com These methods are particularly valuable for studying transient species and transition states that cannot be easily observed. mdpi.com

A significant application of this modeling is in the development of surrogate fuels, where this compound (often in its saturated form, isohexadecane) is a key component. For instance, isohexadecane is used as a component in surrogate mixtures for RP-3 kerosene (B1165875) fuel. researchgate.net The construction of a reliable reaction mechanism for such a surrogate is a complex task involving several computational methodologies. researchgate.net

One approach involves a multi-stage process to create a reduced, yet accurate, kinetic model:

Mechanism Reduction : A "skeleton" mechanism is first developed for individual components like isohexadecane by focusing on the dominant reaction pathways identified in the sensitivity analysis. researchgate.net This is often combined with established core mechanisms for smaller molecules (e.g., C0-C3 chemistry). researchgate.net

Optimization : Algorithms, such as genetic algorithms, are employed to optimize the rate constants of the key reactions within the skeleton mechanism. researchgate.net This enhances the predictive performance of the model when compared against experimental data, such as ignition delay times or species concentration profiles during oxidation. researchgate.net

By coupling the optimized skeleton mechanisms of all surrogate components, a comprehensive reduced mechanism is formed. For a surrogate of RP-3 kerosene containing isohexadecane, n-dodecane, n-decane, methylcyclohexane, and toluene, a reduced mechanism containing 121 species and 469 reactions was developed. researchgate.net The validity of such models is confirmed by their ability to accurately predict experimental outcomes for the target fuel under various conditions. researchgate.net The integration of machine learning and artificial intelligence is also accelerating the development of these computational algorithms, allowing for more efficient and novel approaches to understanding chemical processes. mdpi.com

Structure-Activity/Property Relationship (SAR/QSPR) Modeling for this compound and its Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the structural or physicochemical features of molecules with their activities or properties. researchgate.netdergipark.org.tr These models are foundational in predictive chemistry, providing a rational basis for designing new chemical entities or predicting the behavior of existing ones without the need for extensive experiments. researchgate.netdiva-portal.org

For substances like this compound, where experimental data for every endpoint may be limited, QSPR models and a "read-across" approach using data from analogs are frequently employed for regulatory and assessment purposes. canada.ca An analog is a substance that is structurally similar and has comparable physicochemical properties, allowing its empirical data to inform the assessment of the target chemical. canada.ca For example, 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (an isomer of isohexadecane) and isododecane have been used as analogs to estimate properties and potential health effects, demonstrating the practical application of this approach for highly branched hydrocarbons. canada.ca

The core principle of QSAR/QSPR is that the structure of a molecule dictates its properties. dergipark.org.tr By quantifying specific structural features (descriptors), mathematical models can be built to predict endpoints ranging from physicochemical properties (like boiling point) to biological activity. dergipark.org.trnih.gov

The accuracy of a QSPR model is highly dependent on the chosen molecular descriptors, which are numerical values that encode different aspects of a molecule's chemical information. catalysis.blogijnc.ir For a hydrocarbon like this compound, descriptors can be categorized into several types. The selection of descriptors aims to capture the features most relevant to the property being modeled. researchgate.net

Below is an interactive table of descriptor types relevant to QSPR modeling for this compound and its analogs.

| Descriptor Category | Description | Examples Relevant to this compound |

|---|---|---|

| Topological Descriptors | Based on the 2D representation of the molecule, describing atomic connectivity and branching. | Molecular Connectivity Index, Wiener Index, Balaban Index. These are sensitive to the high degree of branching in this compound. |

| Geometrical Descriptors | Describe the 3D structure of the molecule. | Van der Waals Volume, Molecular Surface Area. These relate to the molecule's size and shape. |

| Electronic Descriptors | Derived from quantum chemical calculations, describing the electron distribution. | HOMO/LUMO energies, Dipole Moment, Polarizability. For this compound (an alkene), these relate to the reactivity of the double bond. |

| Physicochemical Descriptors | Relate to bulk properties often used in property prediction. | Octanol-Water Partition Coefficient (LogP), Molar Refractivity. These are crucial for predicting environmental fate and transport. dergipark.org.tr |

Predictive modeling uses the QSPR models developed from known data to forecast the properties and behavior of new or untested chemicals. orientjchem.org This is particularly useful in chemical hazard and risk assessment, where it can fill data gaps and reduce the need for animal testing. nih.govnih.gov

The process of building a predictive model generally involves several steps:

Data Curation : Assembling a high-quality dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation : Calculating a wide range of molecular descriptors for each molecule in the dataset. youtube.com

Data Splitting : Rationally dividing the dataset into a training set (to build the model) and a test set (to validate its predictive power). youtube.com

Model Building : Using statistical methods or machine learning algorithms—such as multiple linear regression (MLR), k-nearest neighbor (k-NN), or random forest—to establish a mathematical relationship between the descriptors (X variables) and the target property (Y variable). researchgate.netyoutube.com

Validation : Assessing the model's goodness-of-fit, robustness, and predictivity using statistical metrics like the coefficient of determination (R²) for the test set and the cross-validated R² (q²). researchgate.netyoutube.com

Once validated, the model can be used to predict the chemical behavior of this compound. For instance, QSAR models can be used to predict properties like boiling point, vapor pressure, and water solubility, or to screen for potential toxicological endpoints based on structural alerts. canada.canih.gov The integration of data from high-throughput screening assays with traditional chemical descriptors can create hybrid models with improved accuracy and a wider applicability domain. nih.gov This synergy between physics-based differential equations and data-driven machine learning methods offers a robust framework for the real-time monitoring and prediction of chemical processes. orientjchem.org

Intermolecular Interactions and Solvent Effects of Isohexadecene

Solvation Studies Involving Isohexadecene as a Solvent or Cosolvent

Solvation, the interaction between a solute and a solvent, is fundamental to understanding chemical processes. frontiersin.orgmit.edu Isohexadecane's role as a non-polar solvent or cosolvent has been the subject of various studies to elucidate its behavior in solution. researchgate.netherts.ac.uk

The interactions between solutes and isohexadecane are primarily governed by van der Waals forces, specifically London dispersion forces, due to its non-polar character. wikipedia.orgpurdue.edu Studies have shown that the solubility of solutes in isohexadecane is dependent on the solute's own polarity. For instance, non-polar and moderately lipophilic compounds exhibit higher solubility in isohexadecane compared to polar or hydrophilic molecules. herts.ac.uk

Research has demonstrated that when isohexadecane is used as an oily vehicle, there are interactions between the vehicle and the membrane it is in contact with. herts.ac.uk This interaction can involve the diffusion of the solvent into the membrane, which in turn affects the partitioning and diffusion of the solute. herts.ac.uk The extent of this interaction is influenced by the physicochemical properties, size, and shape of both the solvent and the membrane. herts.ac.ukmdpi.com For example, isohexadecane has been observed to be taken up in significant quantities by silicone membranes. herts.ac.uk

The solubility of different compounds in isohexadecane has been quantified in various studies. The table below presents solubility data for select model permeants in isohexadecane and other solvents for comparison. herts.ac.uk

Table 1: Solubility of Model Permeants in Various Solvents at 32°C

| Permeant | Isohexadecane (IHD) (mg/mL) | Hexadecane (HD) (mg/mL) | Isopropyl Myristate (IPM) (mg/mL) | Oleic Acid (OA) (mg/mL) | Liquid Paraffin (LP) (mg/mL) | Deionised Water (mg/mL) |

|---|---|---|---|---|---|---|

| Methylparaben (MP) | 2.3 ± 0.1 | 2.4 ± 0.1 | 118.2 ± 1.2 | 85.1 ± 1.1 | 2.1 ± 0.1 | 2.1 ± 0.1 |

| Butylparaben (BP) | 11.1 ± 0.5 | 11.5 ± 0.4 | 254.3 ± 2.5 | 210.4 ± 2.1 | 10.9 ± 0.3 | 0.1 ± 0.0 |

| Caffeine (CF) | 0.01 ± 0.0 | 0.01 ± 0.0 | 0.3 ± 0.0 | 0.5 ± 0.0 | 0.01 ± 0.0 | 21.6 ± 0.2 |

Data sourced from a 2016 study on oily vehicles and membrane interactions. herts.ac.uk

The solvent environment can significantly influence the rate and equilibrium of chemical reactions. frontiersin.org In reactions where reactants or transition states have different polarities, a non-polar solvent like isohexadecane can alter the reaction pathway compared to a polar solvent. researchgate.netphysicsandmathstutor.com

Generally, increasing the concentration of reactants leads to a higher reaction rate. savemyexams.com However, the solvent can mediate this effect. In a non-polar solvent such as isohexadecane, non-polar reactants are well-solvated, which can facilitate their interaction. Conversely, polar reactants may be poorly solvated, potentially hindering reactions that require charge separation in the transition state.

According to Le Châtelier's principle, any change in the conditions of a system at equilibrium will cause the system to adjust to counteract the change. libretexts.orgsavemyexams.comopentextbc.ca The choice of solvent can shift the equilibrium position. For reactions where the products are less polar than the reactants, a non-polar solvent like isohexadecane will favor the forward reaction, shifting the equilibrium to the right. wikipedia.orgphysicsandmathstutor.com The solvent's role is to stabilize the species in solution; thus, isohexadecane will better stabilize non-polar species. frontiersin.org

The impact of a solvent on reaction kinetics is also tied to its viscosity. While isohexadecane has a relatively low viscosity, changes in viscosity can affect the diffusion rate of reactants, although this effect is often considered minimal compared to other factors. mdpi.com

This compound's Role in Liquid-Liquid Extraction Systems

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids. wikipedia.orgsyrris.com Isohexadecane, being a non-polar organic solvent, is used in LLE to extract non-polar or lipophilic compounds from a polar phase, typically aqueous. wikipedia.orgacs.org

The effectiveness of LLE depends on the distribution ratio of the solute between the two phases. wikipedia.org Isohexadecane's non-polar nature makes it an effective solvent for extracting hydrophobic substances from water. acs.org For instance, in the work-up of chemical reactions, LLE with a solvent like isohexadecane can be used to separate desired non-polar products from polar byproducts and reagents. wikipedia.orgdedietrich.com

In the context of fuel science, isohexadecane has been used as a component in surrogate fuel mixtures for studying liquid-liquid extraction characteristics. acs.org These surrogates, containing a small number of components including isohexadecane, are designed to mimic the extraction properties of real, more complex fuels. acs.org This allows for simplified calculations and simulations of processes like the extraction of biofuels from aqueous solutions. acs.org

The process of LLE involves intensive mixing of the two liquid phases to facilitate mass transfer, followed by a separation or settling step. dedietrich.com The choice of solvent is critical, and isohexadecane's properties make it suitable for specific extraction scenarios, particularly where the target compound has low volatility or forms azeotropes, making distillation a less favorable separation method. dedietrich.com

Fundamental Investigations of Non-Covalent Interactions in this compound-Containing Systems

Non-covalent interactions, such as van der Waals forces, are the primary forces at play in systems containing the non-polar isohexadecane. wikipedia.orgpurdue.edu These interactions, while weaker than covalent bonds, are crucial in determining the physical properties and phase behavior of molecular systems. wikipedia.orgmdpi.com

Van der Waals forces, which include London dispersion forces, are the main type of interaction between isohexadecane molecules and with other non-polar solutes. wikipedia.org The branched structure of isohexadecane influences its packing and the strength of these dispersion forces compared to its linear isomer, n-hexadecane. acs.org This can affect properties like boiling point and viscosity.

Studies have used Hansen Solubility Parameters (HSP) to understand the interactions between solvents like isohexadecane and other materials, such as polymer membranes. herts.ac.uk The HSP theory characterizes a substance by three parameters representing dispersion forces, polar forces, and hydrogen bonding. The "HSP Distance" between two substances provides a measure of their affinity. herts.ac.uk

Table 2: Hansen Solubility Parameters (HSP) for this compound and Related Compounds